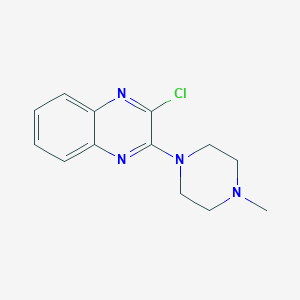

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline

Vue d'ensemble

Description

VUF 10166 est un composé synthétique connu pour ses propriétés antagonistes puissantes et sélectives contre le sous-type de récepteur de la sérotonine 5-HT3A. Il présente également une activité antagoniste contre le sous-type de récepteur de l'histamine H4. Le composé a une masse molaire de 262,74 et une formule chimique de C13H15ClN4 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de VUF 10166 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels spécifiques. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et non divulguées publiquement. il est connu que le composé est synthétisé par une série de réactions organiques impliquant l'utilisation de divers réactifs et catalyseurs .

Méthodes de production industrielle

Les méthodes de production industrielle pour VUF 10166 ne sont pas largement documentées Le processus de production implique des mesures rigoureuses de contrôle qualité pour garantir une pureté et une cohérence élevées .

Analyse Des Réactions Chimiques

Types de réactions

VUF 10166 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : VUF 10166 peut subir des réactions de substitution où des atomes ou groupes spécifiques sont remplacés par d'autres

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant VUF 10166 comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions réactionnelles varient en fonction du résultat souhaité et comprennent des températures, des pressions et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir des réactions de VUF 10166 dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline has been explored for its potential in developing therapeutic agents targeting various diseases:

- Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating strong cytotoxic effects .

- Antimicrobial Properties : The compound exhibits significant antifungal activity against pathogens like Candida albicans and Microsporum canis, with efficacy comparable to established antifungal agents .

- Neuropharmacology : It has been identified as a ligand for the serotonin receptor (5-HT3), suggesting potential applications in treating mood disorders by modulating serotonergic signaling pathways .

Material Science

The compound is also utilized in developing advanced materials:

- Optoelectronic Materials : Its unique structural attributes make it suitable for applications in optoelectronics, particularly in creating materials with specific electronic properties.

Anticancer Efficacy

A study demonstrated that derivatives of this compound significantly inhibited the growth of triple-negative breast cancer (TNBC) cells by targeting the c-MYC promoter G-quadruplex. This mechanism highlights the potential of quinoxaline derivatives in cancer therapy .

Antidepressant Effects

In animal models, compounds similar to this compound exhibited significant reductions in depressive behaviors, indicating their potential utility in treating mood disorders .

| Biological Activity | Target Organisms/Cells | IC50 Values (µg/mL) | Mechanism |

|---|---|---|---|

| Antifungal | C. albicans, M. canis | Comparable to amphotericin B | Inhibition of fungal growth |

| Anticancer | HCT-116, MCF-7 | 1.9 - 3.23 | Induction of apoptosis |

| Antidepressant | Animal models | Not specified | Serotonin reuptake inhibition |

Mécanisme D'action

VUF 10166 exerts its effects by binding to the serotonin receptor subtype 5-HT3A and the histamine receptor subtype H4. It acts as an antagonist, blocking the binding of serotonin and histamine to their respective receptors. This inhibition prevents the activation of downstream signaling pathways, thereby modulating various physiological responses .

Comparaison Avec Des Composés Similaires

Composés similaires

Granisétron : Un autre antagoniste des récepteurs de la sérotonine avec des propriétés similaires.

Ondansétron : Un antagoniste des récepteurs de la sérotonine bien connu utilisé en milieu clinique.

Ramosétron : Un antagoniste des récepteurs de la sérotonine avec une forte affinité pour les récepteurs 5-HT3

Unicité

VUF 10166 est unique en raison de sa haute sélectivité et de sa puissance pour le sous-type de récepteur de la sérotonine 5-HT3A et de son activité supplémentaire contre le sous-type de récepteur de l'histamine H4. Cette double propriété antagoniste en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline (referred to as CMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CMQ, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

CMQ is a member of the quinoxaline family, characterized by a bicyclic structure that includes a quinoxaline core with a chlorine atom at position 2 and a 4-methylpiperazinyl group at position 3. This structural configuration is believed to influence its biological interactions, particularly with neurotransmitter receptors and in cancer therapeutics.

5-HT₃ Receptor Ligand Activity

One of the notable biological activities of CMQ is its role as a ligand for the 5-HT₃ receptor , a subtype of serotonin receptors. Studies have demonstrated that CMQ exhibits significant binding affinity to this receptor, with an 83-fold difference in binding affinity between different receptor subtypes . This property suggests potential applications in treating conditions influenced by serotonin signaling, such as anxiety and depression.

Anticancer Properties

Recent research has highlighted the potential of CMQ and its analogs in cancer therapy. For instance, studies on quinoxaline derivatives have shown their ability to target the c-MYC promoter G-quadruplex (G4) , which is implicated in triple-negative breast cancer (TNBC) pathogenesis. Compounds similar to CMQ have been observed to induce cell cycle arrest and apoptosis in TNBC cells by downregulating c-MYC transcription through G4 stabilization .

In Vitro Studies

In vitro studies have demonstrated that CMQ and its derivatives possess antimicrobial properties. For example, quinoxaline derivatives have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These studies revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 mg/L against resistant strains .

Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial efficacy of quinoxaline derivatives found that compounds similar to CMQ showed potent activity against both Gram-positive and Gram-negative bacteria. The derivatives were effective against MRSA and vancomycin-resistant Enterococcus faecium .

- Cancer Cell Line Studies : In another case study focusing on TNBC, compounds derived from CMQ were shown to significantly inhibit cell proliferation and induce apoptosis through specific molecular pathways targeting c-MYC .

Data Summary

Propriétés

IUPAC Name |

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXVTQDGTKEXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640663 | |

| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155584-74-0 | |

| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline a unique ligand for studying 5-HT3 receptors?

A1: Historically, differentiating between the homomeric 5-HT3A and heteromeric 5-HT3AB receptors proved challenging, with only pore-binding ligands offering any selectivity. this compound emerged as a remarkable discovery, exhibiting an 83-fold higher binding affinity for 5-HT3A receptors compared to 5-HT3AB receptors. [] This distinct binding preference for the orthosteric site of 5-HT3A receptors makes it a valuable tool for investigating the individual roles and functions of these receptor subtypes. []

Q2: How does the structure of this compound influence its selectivity towards 5-HT3 receptor subtypes?

A2: Research indicates that even subtle modifications to the this compound scaffold can dramatically alter its selectivity profile for 5-HT3 receptor subtypes. For instance, replacing the chlorine atom with an amino group yields 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline, which demonstrates an 11-fold selectivity for 5-HT3A receptors. Conversely, removing the chlorine atom entirely, resulting in 2-(4-methylpiperazin-1-yl)quinoxaline, shifts the preference towards 5-HT3AB receptors with an 8.3-fold selectivity. [] This highlights the critical role of the chlorine atom and other subtle structural features in dictating subtype selectivity, paving the way for further structure-activity relationship studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.